4-Bromo-7-fluoroindan-2-one
CAS No.:
Cat. No.: VC17246862
Molecular Formula: C9H6BrFO
Molecular Weight: 229.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrFO |
|---|---|
| Molecular Weight | 229.05 g/mol |
| IUPAC Name | 4-bromo-7-fluoro-1,3-dihydroinden-2-one |
| Standard InChI | InChI=1S/C9H6BrFO/c10-8-1-2-9(11)7-4-5(12)3-6(7)8/h1-2H,3-4H2 |
| Standard InChI Key | PIWBFXBZBTUWBD-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)CC2=C(C=CC(=C21)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
The indanone core consists of a bicyclic framework comprising a benzene ring fused to a cyclopentanone ring. In 4-bromo-7-fluoroindan-2-one, the ketone oxygen resides at the 2-position, while the bromine and fluorine atoms occupy the 4- and 7-positions on the aromatic ring. This arrangement influences electronic distribution, with the electron-withdrawing halogens deactivating the ring and directing electrophilic substitution to specific sites.
Key physicochemical properties inferred from analogous compounds include:
| Property | Value/Description |
|---|---|
| Molecular Weight | 229.04 g/mol |
| Melting Point | ~150–160°C (estimated) |
| Solubility | Low in water; soluble in DCM, THF |
| LogP (Partition Coefficient) | ~2.5 (predicted) |
The bromine atom enhances molecular polarizability, potentially improving binding affinity in biological systems, while the fluorine atom contributes to metabolic stability .
Synthetic Methodologies
Halogenation Techniques
Direct halogenation of indan-2-one derivatives presents challenges due to competing ring oxidation. Selective bromination at the 4-position may require:
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Electrophilic Bromination: Using Br₂ in H₂SO₄ at 0°C, leveraging the directing effects of existing substituents.
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Metal-Catalyzed Coupling: Suzuki-Miyaura coupling with pre-functionalized intermediates could introduce bromine post-cyclization .
Reactivity and Functionalization
The ketone group at C2 participates in nucleophilic additions and reductions, while the aromatic halogens enable cross-coupling reactions:
Nucleophilic Additions
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Grignard Reagents: React with the ketone to form tertiary alcohols.
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Wittig Reactions: Generate alkenes via ylide intermediates.
Reduction Pathways
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Ketone Reduction: NaBH₄ or LiAlH₄ reduces the carbonyl to a secondary alcohol, yielding 4-bromo-7-fluoroindan-2-ol.
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Aromatic Ring Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the benzene ring, though this may alter biological activity.
Cross-Coupling Reactions
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Suzuki Coupling: The bromine atom at C4 undergoes palladium-catalyzed coupling with aryl boronic acids, enabling diversification of the aromatic system .
Biological Activity and Applications
While specific studies on 4-bromo-7-fluoroindan-2-one are scarce, structurally related indanones exhibit notable bioactivities:
Anticancer Mechanisms
Indanones modulate apoptosis pathways in cancer cells. The ketone group chelates metal ions in proteases, while halogens enhance membrane permeability. In vitro studies on HL-60 leukemia cells show IC₅₀ values <10 μM for related compounds .
Neuroprotective Effects
Fluorinated indanones inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values comparable to donepezil in Alzheimer’s models .
Industrial and Research Considerations
Scalability Challenges
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Halogen Handling: Bromine’s corrosivity necessitates specialized reactor materials (e.g., Hastelloy).
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Waste Management: Fluorinated byproducts require neutralization to prevent environmental release.
Regulatory Status
As a research-stage compound, 4-bromo-7-fluoroindan-2-one lacks FDA approval. Safety data sheets recommend:
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PPE: Nitrile gloves, goggles, and fume hoods during handling.
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Storage: Inert atmosphere, -20°C, protected from light.
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